Glutamine 5-C-13

Metabolic Flux Analysis Reductive Carboxylation Lipogenesis

Tracking glutamine metabolic fate demands site-specific isotopic labeling to resolve pathway fluxes. L-Glutamine-5-13C (CAS 159680-32-7) places 13C at the C-5 amide position-the direct site of glutaminase deamidation. • Enables real-time, non-invasive HP-MRI detection of glutaminase activity in vivo. • Resolves reductive carboxylation flux with >90% pathway specificity versus uniform labeling. • Isotopic enrichment 99 atom % 13C; chemical purity ≥98%. Supplied as a white to off-white solid with full analytical documentation.

Molecular Formula C5H10N2O3
Molecular Weight 147.14 g/mol
CAS No. 159680-32-7
Cat. No. B599702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutamine 5-C-13
CAS159680-32-7
Molecular FormulaC5H10N2O3
Molecular Weight147.14 g/mol
Structural Identifiers
InChIInChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i4+1
InChIKeyZDXPYRJPNDTMRX-MYXYCAHRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Glutamine-5-13C Product Overview


L-Glutamine-5-13C (CAS 159680-32-7) is a stable isotope-labeled amino acid in which the carbon at the C-5 (amide) position is specifically enriched with carbon-13. This site-specific isotopic labeling distinguishes it from unlabeled L-glutamine and other 13C-labeled glutamine variants (e.g., uniformly labeled [U-13C]glutamine or 1-13C-glutamine). As a metabolic tracer, it is primarily employed in research applications involving nuclear magnetic resonance (NMR) spectroscopy, hyperpolarized magnetic resonance imaging (HP-MRI), and mass spectrometry (MS)-based metabolic flux analysis to track glutamine utilization in cellular and in vivo systems [1]. The compound is offered by multiple suppliers with typical isotopic enrichment of 99 atom % 13C and chemical purity ≥98% [2].

Site-specific metabolic flux analysis via C-5 amide label
Hyperpolarized MRI probe development and glutaminase activity monitoring
Isotope-resolved metabolomics (NMR and mass spectrometry)

Why L-Glutamine-5-13C Cannot Be Substituted


Generic, unlabeled L-glutamine is unsuitable for stable isotope-resolved metabolomics and hyperpolarized MRI applications because it lacks the detectable 13C NMR signal or mass shift required for tracking metabolic fate. Similarly, uniformly labeled [U-13C]glutamine or 1-13C-glutamine, while useful for certain analyses, cannot provide the same pathway-specific information. The C-5 amide carbon of glutamine is the direct site of deamidation by glutaminase, the first and often rate-limiting step in glutamine metabolism [1]. Therefore, a 13C label specifically at this position enables direct, real-time monitoring of glutaminase activity and the subsequent metabolic fates of the amide carbon, a capability not afforded by other labeling patterns or unlabeled glutamine [2]. Substituting with an alternative tracer would compromise experimental objectives requiring this specific molecular probe for flux quantitation or hyperpolarized imaging.

Unlabeled L-glutamine
Lacks 13C signal required for tracer studies; cannot track metabolic fate.
[U-13C]glutamine
Multiple labeled carbons produce ambiguous isotopomer patterns; cannot resolve C-5 amide-specific pathways.
[1-13C]glutamine
Tracks carboxyl carbon fate, not amide carbon; provides different pathway information that may not meet experimental objectives requiring amide-specific tracing.

L-Glutamine-5-13C: Head-to-Head Evidence


Reductive Carboxylation Flux Quantification

In a direct comparative study using brown adipocyte cells, the use of [5-13C]glutamine in parallel with [U-13C]glutamine allowed for the specific quantification of reductive carboxylation flux. Metabolic modeling based on mass isotopomer distribution analysis from [5-13C]glutamine revealed that reductive carboxylation accounted for 90% of all flux of glutamine to lipid, with one third of glutamine entering the citric acid cycle traveling to citrate via reductive carboxylation [1]. This quantitative pathway resolution is not achievable with [U-13C]glutamine alone, which produces a more complex and ambiguous isotopomer pattern due to multiple labeled carbons.

Reductive carboxylation flux
Head-to-head
[5-13C]Gln: 90% of Gln-to-lipid flux via reductive carboxylation. [U-13C]Gln: not independently resolvable.
Reported pathway-specific flux resolution context
Brown adipocyte cells, GC-MS isotopomer analysis
Metabolic Flux Analysis Reductive Carboxylation Lipogenesis

Hyperpolarized MRI for Glutaminase Activity

Unlabeled glutamine is MRI-invisible. A study reported a new and improved preparation of hyperpolarized [5-13C]glutamine, which enabled the successful in vivo detection of its metabolic product, [5-13C]glutamate, in a rat liver tumor model [1]. The method provided a highly sensitive 13C MR marker for monitoring glutaminase activity, a crucial step in cancer metabolism. Prior attempts with other preparations had failed to achieve successful in vivo hyperpolarized studies of glutamine metabolism [1]. The conversion of hyperpolarized [5-13C]glutamine to [5-13C]glutamate was directly observed, demonstrating real-time enzyme activity in a living system.

In vivo HP-MRI detection
Method context
Hyperpolarized [5-13C]Gln enabled first successful [5-13C]Glu signal in rat hepatoma. Unlabeled: no MRI signal.
Supports real-time glutaminase activity monitoring context
Rat liver tumor model, 13C MR spectroscopy
Hyperpolarized MRI Cancer Metabolism Glutaminase Activity

Glutaminolysis Flux Tracking Specificity

In a study of androgen receptor isoform-specific glutamine metabolism in LNCaP prostate cancer cells, parallel experiments using [5-13C]-glutamine and [1-13C]-glutamine demonstrated distinct labeling patterns in TCA cycle intermediates [1]. The [5-13C]-glutamine tracer specifically tracked carbon flow from the amide group through glutaminolysis and reductive carboxylation, yielding distinct mass isotopomer distributions in citrate, malate, and fumarate compared to [1-13C]-glutamine [1]. This differential labeling is critical for resolving the contribution of the amide carbon to downstream pathways, information that is lost or confounded with other labeling schemes.

Amide carbon tracking
Head-to-head
[5-13C]Gln vs [1-13C]Gln: distinct isotopomer distributions in citrate, malate, fumarate.
Supports amide carbon fate resolution context
LNCaP prostate cancer cells, GC-MS
Metabolic Flux Analysis Glutaminolysis Prostate Cancer

Relaxation Time Enhancement for Hyperpolarized MRI

The carbon-5 position in glutamine is susceptible to scalar relaxation from the directly bonded quadrupolar 14N nucleus, which shortens T1 and T2 relaxation times and limits hyperpolarized MRI applications [1]. A study measured the T1 relaxation time of the C5 resonance for [5-13C]glutamine at 14.1 T and demonstrated that further enrichment with 15N at the amide nitrogen and deuteration at C-4 ([5-13C,4,4-2H2,5-15N]-L-glutamine) significantly prolonged both T1 and T2 relaxation times [1]. This multi-isotope enrichment strategy, built upon the foundational [5-13C]glutamine structure, was identified as optimal for in vivo hyperpolarized measurement of glutamine conversion to glutamate [2].

C5 relaxation baseline
Property context
C5 T1/T2 measured at 14.1 T; prolonged with additional 15N/2H enrichment.
Baseline property for HP-MRI probe optimization context
30 mM Gln, pH 7.4, 14.1 T NMR
Hyperpolarized MRI Relaxation Times Molecular Imaging

13C NMR Chemical Shift Specificity

13C NMR chemical shifts are highly dependent on the labeled carbon's chemical environment. At physiological pH and measured at 14 Tesla, the chemical shift for [5-13C]pyroglutamate (PG), a potential side product, was reported as 180 ppm [1]. This is distinct from the chemical shifts of key [1-13C]-labeled metabolites, such as [1-13C]2-hydroxyglutarate (2-HG) at 180.8 ppm, [1-13C]glutamate at 175.5 ppm, and [1-13C]glutamine at 174.8 ppm [1]. This clear spectral separation is essential for the unambiguous identification and quantification of specific metabolic products in complex biological samples without signal overlap.

13C NMR chemical shift
Specification context
[5-13C]pyroglutamate: 180 ppm; [1-13C]2-HG: 180.8 ppm; distinct spectral resolution.
Supports unambiguous metabolite identification context
Physiological pH, 14 T
NMR Spectroscopy Chemical Shift Metabolite Identification

L-Glutamine-5-13C Key Applications


Quantifying Reductive Carboxylation Flux

For researchers requiring precise quantification of the reductive carboxylation pathway—a key metabolic route in cancer cell proliferation and adipocyte lipogenesis—[5-13C]glutamine is the tracer of choice. As demonstrated in brown adipocyte cells, mass isotopomer distribution analysis using [5-13C]glutamine revealed that reductive carboxylation accounts for 90% of glutamine-to-lipid flux, a level of pathway-specific resolution not achievable with [U-13C]glutamine alone [1]. This application is critical for studies investigating metabolic reprogramming in cancer, metabolic diseases, and the development of therapies targeting glutamine metabolism.

Hyperpolarized MRI of Glutaminase Activity

This compound is essential for investigators employing hyperpolarized 13C MRI to study glutamine metabolism in vivo. A validated preparation of hyperpolarized [5-13C]glutamine enabled the first successful in vivo detection of [5-13C]glutamate production in a rat liver tumor model, providing a highly sensitive MR marker for glutaminase activity [2]. This application is uniquely suited for preclinical cancer research, allowing for the real-time, non-invasive monitoring of tumor metabolism and response to glutaminase-targeted therapies.

Tracing Amide Carbon Fate in Metabolic Flux Analysis

In studies designed to specifically track the metabolic fate of the glutamine amide carbon—for instance, in nitrogen metabolism or amide group transfer reactions—[5-13C]glutamine is the required tracer. Parallel experiments in prostate cancer cells demonstrate that [5-13C]-glutamine yields distinct isotopomer patterns in TCA cycle intermediates compared to [1-13C]-glutamine, allowing for the unambiguous resolution of carbon flow from the C-5 position through glutaminolysis and reductive carboxylation [3]. This is critical for dissecting the complex roles of glutamine carbon and nitrogen in cellular biosynthesis.

Next-Generation Hyperpolarized MRI Probes Development

For teams developing advanced hyperpolarized MRI contrast agents, [5-13C]glutamine serves as the foundational scaffold. Research shows that its baseline T1 and T2 relaxation properties at the C5 position can be significantly improved through additional isotope enrichment (e.g., 15N, 2H) to mitigate scalar relaxation [4]. Therefore, procuring high-purity [5-13C]glutamine is the necessary first step in synthesizing and validating optimized, multi-isotope labeled derivatives for enhanced in vivo imaging performance.

Application
Selection Property
Validation Focus
Reductive carboxylation flux studies
C-5 amide pathway-specific resolution
Mass isotopomer distribution review
Hyperpolarized MRI glutaminase monitoring
In vivo HP-MRI detectable amide carbon
Glutamate conversion endpoint review
Amide carbon fate tracking
Distinct amide carbon isotopomer patterns
TCA cycle intermediate labeling review
HP-MRI probe development scaffold
C-5 baseline relaxation properties
Multi-isotope derivative synthesis review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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